molecular formula C10H14ClNO B13644804 (R)-7-Methylchroman-4-amine hydrochloride

(R)-7-Methylchroman-4-amine hydrochloride

Cat. No.: B13644804
M. Wt: 199.68 g/mol
InChI Key: MHKGPURQDGVONT-SBSPUUFOSA-N
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Description

®-7-Methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. It is characterized by the presence of a methyl group at the 7th position of the chroman ring and an amine group at the 4th position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable phenol derivative with an appropriate aldehyde, followed by reduction and amination reactions. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-7-Methylchroman-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-7-Methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines or other derivatives.

Scientific Research Applications

®-7-Methylchroman-4-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ®-7-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Methylchroman-4-amine: Lacks the hydrochloride salt form, which affects its solubility.

    Chroman-4-amine: Lacks the methyl group at the 7th position, which can influence its biological activity.

    7-Methylchroman:

Uniqueness

®-7-Methylchroman-4-amine hydrochloride is unique due to the combination of the methyl group at the 7th position and the amine group at the 4th position, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(4R)-7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1

InChI Key

MHKGPURQDGVONT-SBSPUUFOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)[C@@H](CCO2)N.Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(CCO2)N.Cl

Origin of Product

United States

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